Z-Lys(tfa)-OH

Vue d'ensemble

Description

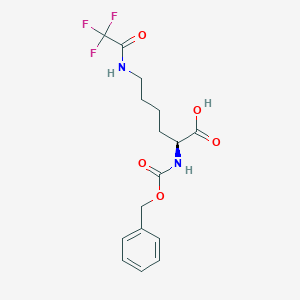

Z-Lys(tfa)-OH, also known as Nα-benzyloxycarbonyl-Nε-trifluoroacetyl-L-lysine, is a derivative of the amino acid lysine. This compound is often used in peptide synthesis due to its protective groups, which prevent unwanted side reactions during the synthesis process. The benzyloxycarbonyl (Z) group protects the alpha-amino group, while the trifluoroacetyl (tfa) group protects the epsilon-amino group of lysine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Lys(tfa)-OH typically involves the protection of the lysine molecule’s amino groups. The process begins with the protection of the alpha-amino group using the benzyloxycarbonyl (Z) group. This is achieved by reacting lysine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The epsilon-amino group is then protected by reacting the intermediate product with trifluoroacetic anhydride in the presence of a base like pyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common in the purification process to separate the desired product from any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Lys(tfa)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The protective groups can be selectively removed under specific conditions to expose the amino groups for further reactions.

Hydrolysis: The trifluoroacetyl group can be hydrolyzed under acidic conditions to yield the free epsilon-amino group.

Deprotection: The benzyloxycarbonyl group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid.

Common Reagents and Conditions

Hydrogenation: Used for the removal of the benzyloxycarbonyl group.

Trifluoroacetic Acid: Used for the removal of the trifluoroacetyl group.

Bases: Such as sodium hydroxide and pyridine, used in the protection steps.

Major Products Formed

The major products formed from these reactions include the deprotected lysine molecule and various intermediates depending on the specific reaction conditions used .

Applications De Recherche Scientifique

Peptide Synthesis

Z-Lys(tfa)-OH is primarily employed in the solid-phase peptide synthesis (SPPS) process. Its protective group (Z) allows for selective deprotection and facilitates the incorporation of lysine residues into peptides. The trifluoroacetate (tfa) moiety enhances solubility and stability during synthesis.

Case Study: Synthesis of Bioactive Peptides

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to inhibit specific enzymes involved in neurodegenerative diseases. The synthesized peptide exhibited significant biological activity, confirming the utility of this compound in creating therapeutically relevant compounds .

Therapeutic Applications

This compound derivatives have shown promise in developing therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.

Case Study: Neuroprotective Peptides

Research highlighted the synthesis of a neuroprotective peptide using this compound as a building block. The resulting compound demonstrated inhibitory activity against cathepsin B, an enzyme implicated in neurodegeneration. This study underscores the potential of this compound in creating neuroprotective agents .

Chemical Modifications

The versatility of this compound allows for various chemical modifications, enabling researchers to tailor peptides for specific functions or properties.

Example: Fmoc Deprotection

A novel method for Fmoc deprotection involving this compound has been reported, enhancing the efficiency of peptide synthesis under mild conditions. This approach minimizes side reactions and improves yield, making it a valuable technique in peptide chemistry .

Research and Analytical Applications

This compound is also utilized in research settings for analytical purposes, particularly in studying protein interactions and enzyme kinetics.

Example: Radical Acylation Studies

Research has utilized this compound in radical acylation experiments to explore its reactivity with various substrates. These studies contribute to understanding lysine derivatives' behavior in biochemical pathways .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Effective incorporation into bioactive peptides |

| Therapeutic Applications | Development of neuroprotective agents | Inhibitory activity against cathepsin B |

| Chemical Modifications | Fmoc deprotection under mild conditions | Improved yields and reduced side reactions |

| Research Applications | Analytical studies on protein interactions | Insights into reactivity and biochemical pathways |

Mécanisme D'action

The mechanism of action of Z-Lys(tfa)-OH primarily involves its role as a protected lysine derivative in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective modification of the lysine molecule. The benzyloxycarbonyl group is removed under hydrogenation conditions, while the trifluoroacetyl group is removed under acidic conditions. This selective deprotection allows for the stepwise assembly of peptides with high precision .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nα-benzyloxycarbonyl-L-lysine (Z-Lys-OH): Similar to Z-Lys(tfa)-OH but lacks the trifluoroacetyl group.

Nε-trifluoroacetyl-L-lysine (tfa-Lys-OH): Similar to this compound but lacks the benzyloxycarbonyl group.

Uniqueness

This compound is unique due to the presence of both protective groups, making it highly versatile in peptide synthesis. The dual protection allows for selective deprotection and modification of the lysine molecule, enabling the synthesis of complex peptides and proteins with high precision .

Activité Biologique

Z-Lys(tfa)-OH, a derivative of lysine, has garnered attention due to its significant biological activities, particularly in the context of opioid pharmacology and peptide synthesis. This article delves into the compound's synthesis, biological functions, and relevant case studies, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is a protected form of lysine where the side chain is modified with a trifluoroacetyl (tfa) group. The synthesis typically involves the following steps:

- Protection of Lysine : The amino group of lysine is protected using the tfa group to prevent unwanted reactions during peptide synthesis.

- Coupling Reactions : this compound can be coupled with various amino acids or peptides using standard peptide coupling techniques such as WSC/HOBt (N-Hydroxysuccinimide) methodologies.

The synthesis pathway is crucial for ensuring that the biological activity of the resulting peptides is retained or enhanced.

2. Biological Activity

This compound exhibits a range of biological activities, particularly as a component in opioid peptides. Its incorporation into peptide sequences can significantly alter their pharmacological properties.

2.1 Opioid Receptor Interactions

Research has shown that the introduction of this compound at specific positions within opioid peptides can enhance their binding affinity and selectivity for opioid receptors:

- Agonist and Antagonist Properties : Studies indicate that peptides containing this compound can function as potent μ-opioid agonists or δ-opioid antagonists. For instance, substituting other amino acids with this compound in the Dmt-Tic pharmacophore resulted in increased antagonist activity against δ-opioid receptors, with reported pA2 values indicating strong binding affinities (pA2 = 11.43) .

2.2 Analgesic Effects

The analgesic properties of compounds incorporating this compound have been evaluated through various in vivo models. For example:

- Case Study : In a study assessing pain relief in rodent models, peptides containing this compound demonstrated significant analgesic effects comparable to established opioid analgesics . The mechanism appears to involve enhanced receptor activation leading to increased pain threshold.

3. Data Tables

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Compound | Receptor Type | pA2 Value | Activity Type |

|---|---|---|---|

| H-Dmt-Tic-Lys(Z)-NH-CH₂-Ph | μ-opioid | 7.96 | Agonist |

| H-Dmt-Tic-Lys(Ac)-NH-CH₂-Ph | δ-opioid | 10.07 | Antagonist |

| H-Dmt-Tic-Phe-Lys(Z)-OH | δ-opioid | 11.43 | Antagonist |

| H-Dmt-Tic-Gly-NH-Ph | μ/δ-opioid | 9.71 | Agonist |

The mechanism by which this compound exerts its effects is primarily through modulation of opioid receptor activity. The structural modifications provided by the tfa group influence peptide conformation and receptor binding dynamics.

4.2 Comparative Studies

Comparative studies involving various lysine derivatives have highlighted the unique role of this compound in enhancing biological activity:

- Study Comparison : A series of experiments comparing this compound with other lysine derivatives (e.g., Boc-Lys(Z)-OH) showed that this compound consistently outperformed others in terms of receptor affinity and functional activity .

5. Conclusion

This compound represents a significant advancement in peptide chemistry with notable implications for drug development, particularly in the field of analgesics and opioid research. Its ability to enhance receptor interactions and biological efficacy makes it a valuable compound for further exploration in therapeutic applications.

Future research should focus on optimizing its synthesis and exploring its potential in clinical settings, particularly concerning pain management and opioid receptor modulation.

Propriétés

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F3N2O5/c17-16(18,19)14(24)20-9-5-4-8-12(13(22)23)21-15(25)26-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,20,24)(H,21,25)(H,22,23)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWAGCTWJDRZLH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.